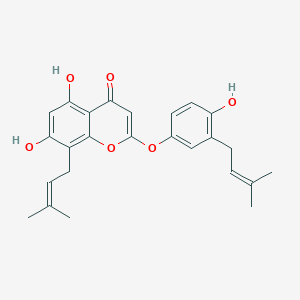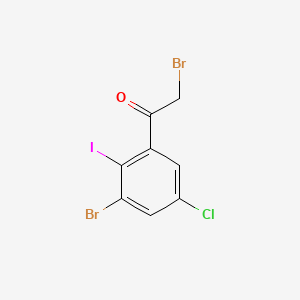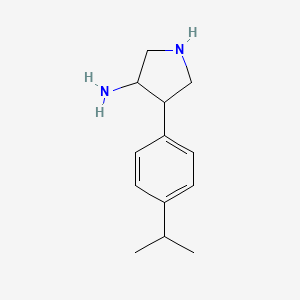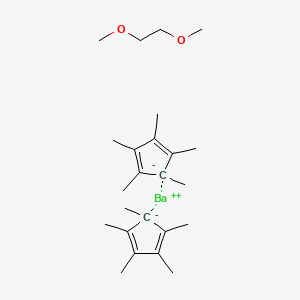
Epimedonin J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Epimedonin J involves several steps. One method includes the extraction of Epimedium Herba using methanol (MeOH) as a solvent. The extract is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods
For industrial production, a more scalable approach involves the use of solution blending methods. This involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol (PEG) and Tween 80 to create a stable solution .
Analyse Des Réactions Chimiques
Types of Reactions
Epimedonin J undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
Epimedonin J has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive flavonoids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating osteoporosis and other bone-related diseases.
Industry: Utilized in the formulation of dietary supplements and functional foods.
Mécanisme D'action
The mechanism of action of Epimedonin J involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in bone metabolism, such as alkaline phosphatase. Additionally, it influences the expression of osteogenesis-related genes and proteins, thereby promoting bone regeneration .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other prenylflavonoids like Epimedin A, Epimedin B, and Epimedin C. These compounds share similar chemical structures and biological activities .
Uniqueness
What sets Epimedonin J apart is its higher potency in promoting osteoblast differentiation and proliferation compared to its counterparts. This makes it a more effective candidate for therapeutic applications in bone health .
Propriétés
Formule moléculaire |
C25H26O6 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenoxy]-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-14(2)5-7-16-11-17(8-10-19(16)26)30-23-13-22(29)24-21(28)12-20(27)18(25(24)31-23)9-6-15(3)4/h5-6,8,10-13,26-28H,7,9H2,1-4H3 |
Clé InChI |
SLJQOYUZQWTWBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1)OC2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13426481.png)

![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)


![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13426528.png)



![[4-(2-Cyclopropylethynyl)phenyl]methanamine](/img/structure/B13426553.png)
![4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)

